
L-α-Dilauroyl Phosphatidylcholin-d46
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-α-Dilauroyl Phosphatidylcholine-d46 is the labelled analogue of 1,2-dilauroyl-sn-glycero-3-phosphocholine . It is a selective agonist of the orphan nuclear receptor LRH-1 (liver receptor homolog-1, NR5A2) in vitro with antidiabetic activity . It causes an increase of bile acid and a decrease of hepatic triglycerides and serum glucose .
Molecular Structure Analysis
The molecular formula of L-α-Dilauroyl Phosphatidylcholine-d46 is C32H64NO8P . The IUPAC name is [(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate .Wissenschaftliche Forschungsanwendungen
L-α-Dilauroyl Phosphatidylcholin-d46: Wissenschaftliche Forschungsanwendungen
Membran-Doppelschicht-Studien: this compound wird verwendet, um robuste und vielseitige Membran-Doppelschichten zu bilden. Diese Doppelschichten sind entscheidend für die Untersuchung des selektiven und ATP-gesteuerten Transports von Ionen über Membranen in nanoporöse Träger unter Verwendung von Proteinen wie Gramicidin A und ATP-Synthase .
Phasenumwandlungs-Analyse: Forscher verwenden diese Verbindung, um Phasenumwandlungen oder thermotropen Entwicklungen von Dilauroyl-Phosphatidylcholin (DLPC) bei sehr niedrigen Scan-Geschwindigkeiten zu untersuchen. Dies erfolgt mit Techniken, die Kleinwinkel-Röntgenstreuung oder Weitwinkel-Röntgenstreuung mit Differential-Scanning-Kalorimetrie (DSC) kombinieren .
Studien zur molekularen Wechselwirkung: Die Auswirkungen von zweiwertigen Ionen auf die Eigenschaften der L-α-Phosphatidylcholin-Monoschicht und deren molekulare Wechselwirkungen sind ebenfalls ein Forschungsgebiet. Dabei wird untersucht, wie zweiwertige Ionen wie Sr²⁺, Ba²⁺, Cd²⁺ und Pb²⁺ mit Phosphatidylcholin wechselwirken .
Lipid-Remodeling-Forschung: this compound spielt eine Rolle bei Studien, die sich mit Lipid-Remodeling befassen, insbesondere mit Fettsäuren wie Palmitoleinsäure. Es trägt zum Verständnis bei, wie diese Fettsäuren in Membran-Phospholipide eingebaut werden und wie sie sich anschließend innerhalb zellulärer Strukturen bewegen .
Entwicklung von Nanoformulierungen: Diese Verbindung ist ein wichtiges Werkzeug für die Herstellung und Charakterisierung von Nanoformen, wie Liposomen und Nanoemulsionen, die in der Arzneimittel-Abgabe und therapeutischen Behandlungen viele Anwendungen finden .
Wirkmechanismus
Target of Action
L-α-Dilauroyl Phosphatidylcholine-d46 is a labelled analogue of 1,2-dilauroyl-sn-glycero-3-phosphocholine . It primarily targets the orphan nuclear receptor LRH-1 (liver receptor homolog-1, NR5A2) . LRH-1 is a transcription factor involved in the regulation of genes associated with cholesterol, bile acid, and glucose metabolism .
Mode of Action
As a selective agonist of LRH-1, L-α-Dilauroyl Phosphatidylcholine-d46 binds to the receptor, activating it . This activation triggers a series of downstream effects, including an increase in bile acid and a decrease in hepatic triglycerides and serum glucose .
Biochemical Pathways
L-α-Dilauroyl Phosphatidylcholine-d46 affects several biochemical pathways. As a phospholipid, it serves as a reservoir for several lipid messengers . It is the source of bioactive lipids such as lysophosphatidylcholine, phosphatidic acid, diacylglycerol, platelet-activating factor, and arachidonic acid . These lipids play crucial roles in various cellular processes, including signal transduction, inflammation, and cell proliferation .
Pharmacokinetics
As a phospholipid, it is likely to be absorbed and distributed throughout the body, metabolized in the liver, and excreted via the bile .
Result of Action
The activation of LRH-1 by L-α-Dilauroyl Phosphatidylcholine-d46 leads to an increase in bile acid and a decrease in hepatic triglycerides and serum glucose . This suggests that it may have potential antidiabetic activity .
Action Environment
The action of L-α-Dilauroyl Phosphatidylcholine-d46 can be influenced by various environmental factors. For instance, it forms robust and versatile membrane bilayers, which can be used to study the selective and ATP-driven transport of ions across membranes into nanoporous carriers . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as membrane composition and the presence of other molecules in the environment .
Zukünftige Richtungen
Biochemische Analyse
Temporal Effects in Laboratory Settings
The effects of L-α-Dilauroyl Phosphatidylcholine-d46 over time in laboratory settings are not fully understood. It is known that it forms robust and versatile membrane bilayers to study the selective and ATP-driven transport ions across membranes into nanoporous carriers using gramicidin A and ATP synthase .
Transport and Distribution
L-α-Dilauroyl Phosphatidylcholine-d46 is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of L-α-Dilauroyl Phosphatidylcholine-d46 and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of L-α-Dilauroyl Phosphatidylcholine-d46 can be achieved through the modification of natural phosphatidylcholine using deuterium labeling techniques. The synthesis pathway involves the selective deuteration of lauric acid and choline, followed by the assembly of the labeled components into the final product.", "Starting Materials": ["Lauric acid", "Choline", "Deuterium oxide (D2O)", "Phosphatidylcholine"], "Reaction": ["Step 1: Deuteration of lauric acid using D2O to obtain L-α-Dilauroyl-d46 acid.", "Step 2: Deuteration of choline using D2O to obtain L-α-Phosphatidylcholine-d4.", "Step 3: Esterification of L-α-Dilauroyl-d46 acid with L-α-Phosphatidylcholine-d4 to obtain L-α-Dilauroyl Phosphatidylcholine-d46." ] } | |
CAS-Nummer |
136565-60-1 |
Molekularformel |
C32H64NO8P |
Molekulargewicht |
668.117 |
IUPAC-Name |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2 |
InChI-Schlüssel |
IJFVSSZAOYLHEE-RJZXENECSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Synonyme |
(R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-d23)oxy]-3,5,9-trioxa-4-phosphaheneicosan-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-d23-1-aminium Inner Salt 4-Oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


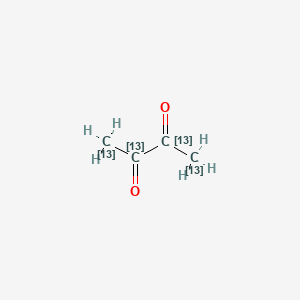
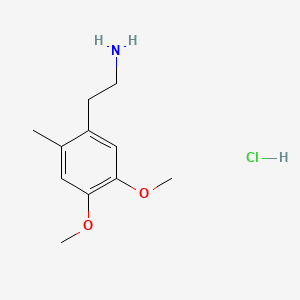
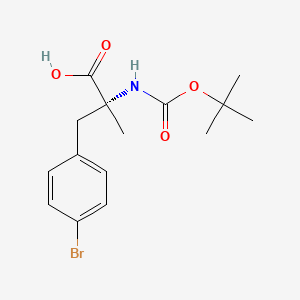
![6-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566203.png)

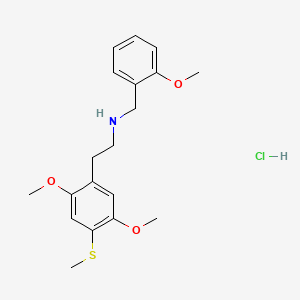
![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate](/img/structure/B566208.png)
![1,1-Bis[2,3-dichloro-4-(4-methylpiperazino)phenyl]ethane](/img/structure/B566210.png)
![N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester](/img/structure/B566213.png)
![1,1-Dimethylethyl [3-({[4-(aminomethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate](/img/structure/B566214.png)
![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/structure/B566217.png)
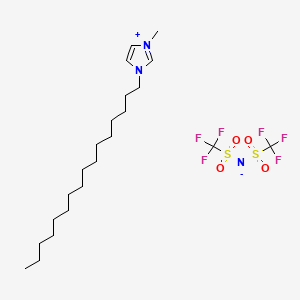
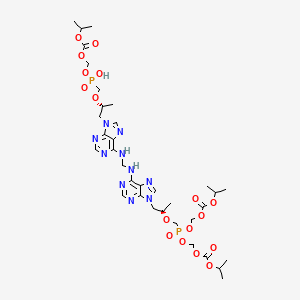
![(2S,3R,11bS)-10-Methoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-2,9-diol](/img/structure/B566222.png)
